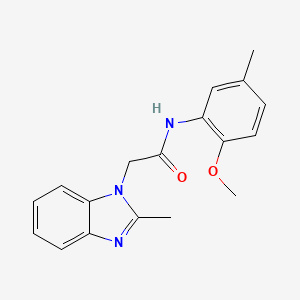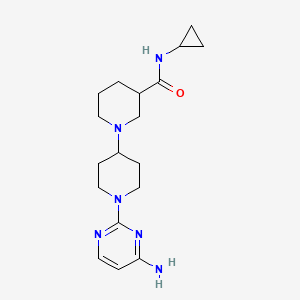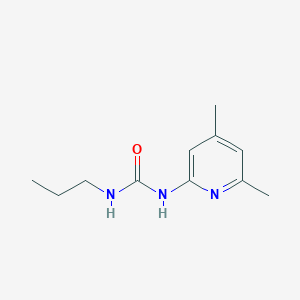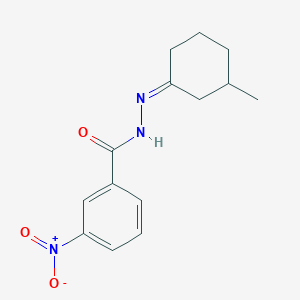
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMPI is a benzimidazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and tissue remodeling. MMPs are overexpressed in various diseases, including cancer, and their inhibition has been shown to be an effective therapeutic strategy.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments is its ability to inhibit the activity of MMPs, which are enzymes involved in various diseases, including cancer. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. One limitation of using N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the identification of its molecular targets and the elucidation of its mechanism of action could lead to the development of more effective therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide involves the reaction of 2-methylbenzimidazole with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in the presence of a base such as sodium hydride. The reaction yields N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-8-9-17(23-3)15(10-12)20-18(22)11-21-13(2)19-14-6-4-5-7-16(14)21/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFMUKHHDDXRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)




![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)